

Physical and chemical properties of 4-Cyanothiazole

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Compound of Interest

Compound Name: 4-Cyanothiazole

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4-Cyanothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanothiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrile group at the 4th position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.^[1] Its utility stems from the reactivity of both the thiazole ring and the cyano group, allowing for a variety of chemical transformations. This technical guide provides a detailed overview of the physical and chemical properties of **4-Cyanothiazole**, including experimental protocols for its characterization and synthesis, and a discussion of its reactivity and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Cyanothiazole** is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₂ N ₂ S	[1]
Molecular Weight	110.14 g/mol	[1]
CAS Number	1452-15-9	[2]
Appearance	White crystalline solid	[3]
Melting Point	60-61 °C	[2]
Boiling Point	235.3 ± 13.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm ³	[2]
Flash Point	96.1 ± 19.8 °C	[2]
Solubility	Soluble in organic solvents like acetone and acetonitrile.	[3]
Vapor Pressure	0.1 ± 0.5 mmHg at 25°C	[2]

Table 1: Physical and Chemical Properties of **4-Cyanothiazole**

Spectroscopic Data

Technique	Key Features
^1H NMR (CDCl_3)	δ (ppm): ~ 8.9 (s, 1H, H-2), ~ 8.4 (s, 1H, H-5). The exact chemical shifts may vary depending on the solvent and concentration.
^{13}C NMR (CDCl_3)	δ (ppm): ~ 155 (C-2), ~ 145 (C-4), ~ 120 (C-5), ~ 115 (CN). The chemical shifts are approximate and can be influenced by the experimental conditions.
FT-IR (KBr)	ν (cm^{-1}): ~ 2230 ($\text{C}\equiv\text{N}$ stretching), ~ 1500 - 1600 ($\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching of the thiazole ring).
Mass Spectrometry (EI)	m/z (%): 110 (M^+ , 100), fragmentation pattern would show loss of HCN and other characteristic fragments of the thiazole ring.

Table 2: Spectroscopic Data for **4-Cyanothiazole**

Experimental Protocols

Synthesis of 4-Cyanothiazole

Two common methods for the synthesis of **4-Cyanothiazole** are detailed below.

Method 1: From Thiazole-4-carboxamide[\[4\]](#)

This method involves the dehydration of thiazole-4-carboxamide.

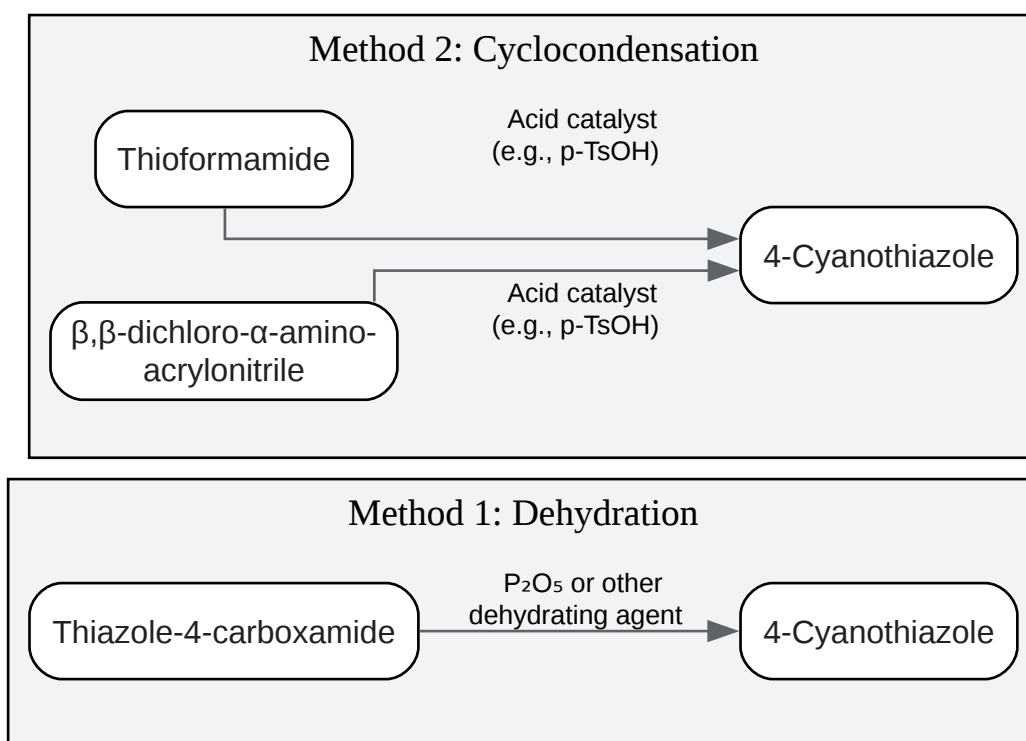
- Materials: Thiazole-4-carboxamide, Phosphorus pentoxide (P_2O_5) or other dehydrating agents (e.g., trifluoroacetic anhydride), sand, inert solvent (e.g., dry toluene).
- Procedure:
 - In a round-bottom flask, thoroughly mix thiazole-4-carboxamide with an equal weight of sand.
 - Add a dehydrating agent (e.g., 1.5 equivalents of P_2O_5).

- Heat the mixture under vacuum (or with gentle heating under an inert atmosphere).
- The product, **4-Cyanothiazole**, will sublime and can be collected on a cold finger or the cooler parts of the apparatus.
- Purify the collected solid by recrystallization from a suitable solvent like hexane.

Method 2: From β,β -dichloro- α -amino-acrylonitrile[3]

This one-step synthesis involves the reaction of β,β -dichloro- α -amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]

- Materials: β,β -dichloro- α -amino-acrylonitrile, Thioformamide, Acidic catalyst (e.g., p-toluenesulfonic acid), Polar organic solvent (e.g., acetone or acetonitrile).
- Procedure:
 - Dissolve β,β -dichloro- α -amino-acrylonitrile and a molar excess of thioformamide in acetone in a round-bottom flask equipped with a reflux condenser.[3]
 - Add a catalytic amount of p-toluenesulfonic acid.
 - Heat the reaction mixture at reflux for 3-5 hours.[3]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and filter to remove any solids.
 - Evaporate the solvent under reduced pressure.
 - Purify the residue by recrystallization from hexane to obtain **4-Cyanothiazole** as white crystals.[3]



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Caption: Synthetic routes to **4-Cyanothiazole**.

Characterization Protocols

Melting Point Determination

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - Place a small amount of dry, powdered **4-Cyanothiazole** into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Place the capillary tube in the melting point apparatus.
 - Heat the sample at a rate of 10-20 °C/minute initially.
 - Observe the approximate melting point and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/minute) when the temperature is within 15-20 °C

of the approximate melting point.

- Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. For pure **4-Cyanothiazole**, this range should be narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

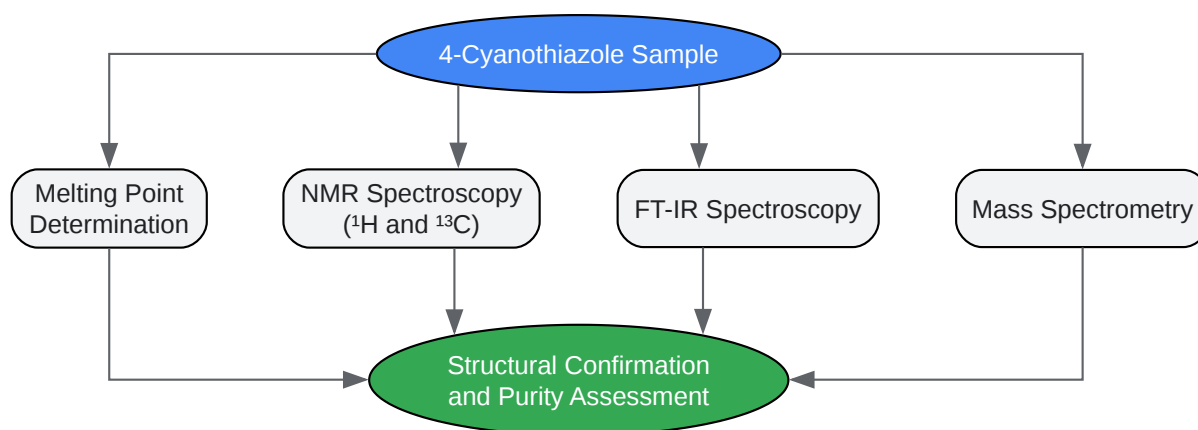
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve ~5-10 mg of **4-Cyanothiazole** in ~0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 10-12 ppm, sufficient number of scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ^1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: FT-IR spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of **4-Cyanothiazole** with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
- Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Instrument: Mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
- Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).



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Caption: Workflow for the characterization of **4-Cyanothiazole**.

Chemical Reactivity

The chemical reactivity of **4-Cyanothiazole** is dictated by the interplay of the electron-withdrawing cyano group and the aromatic thiazole ring.

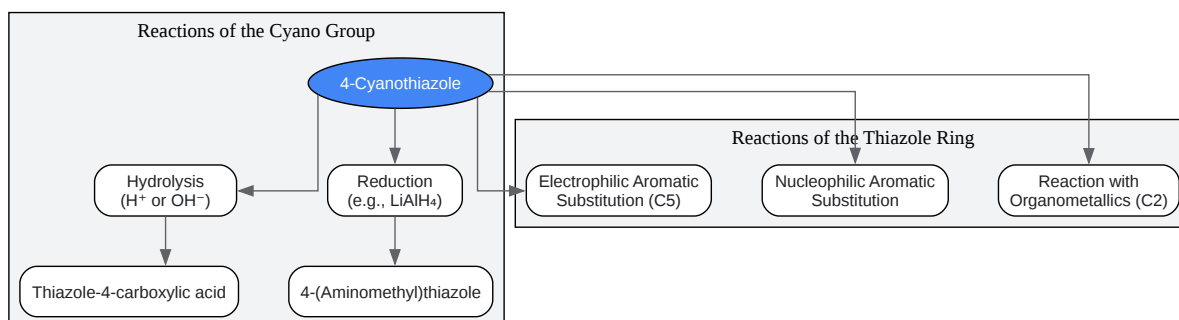
Reactions of the Cyano Group

- Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (thiazole-4-carboxylic acid) under acidic or basic conditions.
 - Protocol (Acidic Hydrolysis): Reflux **4-Cyanothiazole** with an aqueous solution of a strong acid (e.g., 6M HCl) for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

- Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)thiazole) using reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.
 - Protocol (with LiAlH_4): In a flame-dried flask under an inert atmosphere, suspend LiAlH_4 in dry diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath and add a solution of **4-Cyanothiazole** in the same solvent dropwise. After the addition, allow the mixture to stir at room temperature. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the mixture and extract the aqueous layer with an organic solvent.

Reactions of the Thiazole Ring

- Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene due to the presence of the electronegative nitrogen and sulfur atoms. The electron-withdrawing cyano group further deactivates the ring. However, under forcing conditions, substitution may occur, likely at the C5 position.
- Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The cyano group at the C4 position enhances the electrophilicity of the ring.
- Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C2 position of the thiazole ring.



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Caption: Reactivity map of **4-Cyanothiazole**.

Applications in Drug Discovery and Development

Thiazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] **4-Cyanothiazole** serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor for the synthesis of Thiabendazole, an antiparasitic agent.[1] The cyano group can be transformed into other functional groups, such as amides, amines, and tetrazoles, which are common pharmacophores in drug molecules. The thiazole scaffold itself is known to interact with various biological targets. Researchers can utilize **4-Cyanothiazole** to synthesize libraries of novel compounds for screening against different diseases.

Safety Information

4-Cyanothiazole is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place.
- First Aid:
 - If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.
 - If on skin: Wash with plenty of soap and water.
 - If in eyes: Rinse cautiously with water for several minutes.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

4-Cyanothiazole is a versatile and important heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its key characteristics to facilitate its safe and effective use in the laboratory.

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